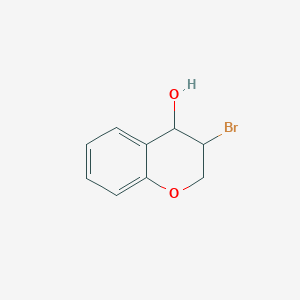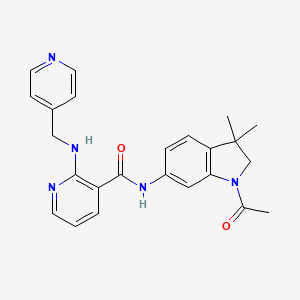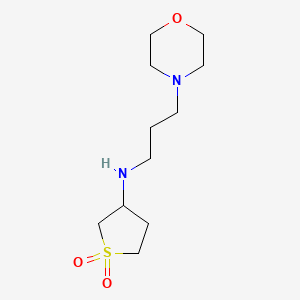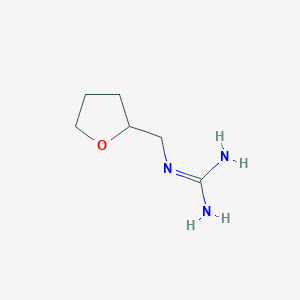
3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
Vue d'ensemble
Description
“3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound that belongs to the class of organic compounds known as benzopyrans . Benzopyrans are organic compounds containing a benzene fused to a pyran ring. Pyran is a six-membered heterocyclic, non-aromatic ring with five carbon atoms and one oxygen atom .
Applications De Recherche Scientifique
Synthesis and Pharmacological Activity
The compound 3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, and its derivatives, have been synthesized and evaluated for pharmacological activities. One study synthesized N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides and evaluated their effects on rat uterus, rat aortic rings, and rat pancreatic β-cells. The findings revealed strong myorelaxant activity on the rat uterus by compounds with a bromine atom at the 6-position of the dihydrobenzopyran ring, suggesting potential selectivity towards uterine smooth muscle without marked effects on insulin secretion and vascular myogenic activity (Khelili et al., 2012).
Natural Product Synthesis
Another research avenue involves the synthesis of natural product derivatives from microorganisms. A study identified new benzopyran derivatives from a mangrove endophytic fungus, demonstrating the compound's potential as a lead for the development of novel therapeutic agents. This research underscores the importance of natural products and their synthetic derivatives in drug discovery and development (Yang et al., 2020).
Organic Synthesis and Chemical Transformations
This compound serves as an intermediate in various chemical transformations. For example, it has been utilized in the synthesis of complex molecules through cyclocondensation-Knoevenagel–Michael reactions, showcasing its utility in organic synthesis and the development of novel chemical reactions (Khazaei et al., 2014).
Antimicrobial Activity
The antimicrobial screening of benzopyran derivatives has also been explored. One study synthesized 4H-2-benzoyl-3-hydroxy-3-methyl-2-phenyl 2,3-dihydrofuro[3,2-c] benzopyran-4-one and related compounds, which were then screened for antimicrobial activity. Although these compounds did not show significant activity, the research contributes to the ongoing search for new antimicrobial agents (Mulwad & Hegde, 2009).
Structural and Conformational Studies
The impact of OH substitution in 3-benzylchroman-4-ones on crystal structure and other physical properties has been examined. Studies in this area provide insights into how structural modifications can influence the biological activity and physical properties of benzopyran derivatives, contributing to the design of compounds with improved pharmacological profiles (Salam et al., 2021).
Propriétés
IUPAC Name |
3-bromo-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKFPBGYQHADRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C2O1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-Bromo-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3138402.png)
![3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B3138417.png)



![N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3138459.png)



![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)